2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime is a chemical compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. It features a dihydrobenzo[b]furan structure, which is characterized by a fused ring system that includes both aromatic and aliphatic components. The oxime functional group (-C=N-OH) is attached to the carbonyl carbon of the aldehyde, providing unique reactivity and biological properties. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime exhibits several biological activities, including:
These biological activities make 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime a compound of interest in pharmacology and toxicology.
Synthesis of 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime can be achieved through various methods:
textC₉H₈O + NH₂OH → C₉H₉NO + H₂O
These methods provide efficient pathways for synthesizing this compound in laboratory settings.
2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime has several applications:
Interaction studies involving 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime focus on its binding affinity to various biological targets:
These studies are crucial for understanding how this compound may influence biological systems.
Several compounds share structural similarities with 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2,3-Dihydrobenzofuran-7-carbaldehyde | 196799-45-8 | 0.88 |
2,3-Dihydrobenzofuran-4-carbaldehyde | 209256-42-8 | 0.88 |
1-(2,3-Dihydro-7-benzofuranyl)ethanone | 170730-06-0 | 0.85 |
2-Hydroxybenzaldehyde | 90-15-3 | N/A |
What sets 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime apart from these similar compounds is its specific structural arrangement that allows for unique reactivity patterns and biological activities. Its ability to act as both an aldehyde and an oxime makes it particularly versatile in synthetic applications and biological interactions.